Cas no 1805432-84-1 (3-(Bromomethyl)-2-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde)

3-(Bromomethyl)-2-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde is a versatile heterocyclic building block with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a reactive bromomethyl group, a difluoromethyl substituent, and an iodopyridine core—enable selective functionalization, facilitating the construction of complex molecules. The aldehyde moiety offers further derivatization potential via condensation or nucleophilic addition reactions. This compound is particularly valuable in medicinal chemistry for the development of fluorinated analogs, leveraging the difluoromethyl group’s metabolic stability and lipophilicity. Its high purity and well-defined reactivity make it a reliable intermediate for cross-coupling and substitution reactions, supporting the synthesis of targeted bioactive compounds.
3-(Bromomethyl)-2-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde structure
1805432-84-1 structure
商品名:3-(Bromomethyl)-2-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde
CAS番号:1805432-84-1
MF:C8H5BrF2INO
メガワット:375.936680555344
CID:4894970

3-(Bromomethyl)-2-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 3-(Bromomethyl)-2-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde
    • インチ: 1S/C8H5BrF2INO/c9-1-4-5(3-14)6(12)2-13-7(4)8(10)11/h2-3,8H,1H2
    • InChIKey: YTWHOBDKYRORQT-UHFFFAOYSA-N
    • ほほえんだ: IC1=CN=C(C(F)F)C(CBr)=C1C=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 208
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 30

3-(Bromomethyl)-2-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029020903-500mg
3-(Bromomethyl)-2-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde
1805432-84-1 95%
500mg
$1,651.30 2022-04-01
Alichem
A029020903-1g
3-(Bromomethyl)-2-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde
1805432-84-1 95%
1g
$2,895.00 2022-04-01
Alichem
A029020903-250mg
3-(Bromomethyl)-2-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde
1805432-84-1 95%
250mg
$950.60 2022-04-01

3-(Bromomethyl)-2-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde 関連文献

3-(Bromomethyl)-2-(difluoromethyl)-5-iodopyridine-4-carboxaldehydeに関する追加情報

Introduction to 3-(Bromomethyl)-2-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde (CAS No. 1805432-84-1)

3-(Bromomethyl)-2-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde, with the CAS number 1805432-84-1, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structural features, including a bromomethyl group, a difluoromethyl moiety, and an iodine substituent, all attached to a pyridine ring. These functionalities endow the molecule with a range of chemical properties that make it an attractive candidate for various applications in drug discovery and chemical research.

The synthesis of 3-(Bromomethyl)-2-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde typically involves multi-step reactions, starting from readily available starting materials. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, making it more accessible for researchers and pharmaceutical companies. One notable approach involves the sequential introduction of the bromomethyl, difluoromethyl, and iodine substituents onto the pyridine ring, followed by the formation of the aldehyde functionality.

In terms of its chemical properties, 3-(Bromomethyl)-2-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde exhibits excellent reactivity and stability under various reaction conditions. The bromomethyl group can serve as a versatile handle for further functionalization, allowing for the introduction of additional substituents or the formation of complex molecular architectures. The difluoromethyl moiety imparts unique electronic and steric properties to the molecule, which can influence its biological activity and pharmacokinetic profile. The iodine substituent, on the other hand, can be used as a leaving group in subsequent transformations or as a handle for radiolabeling studies.

The biological activity of 3-(Bromomethyl)-2-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde has been extensively studied in recent years. Research has shown that this compound possesses potent inhibitory activity against various enzymes and receptors, making it a valuable tool for probing biological pathways and developing new therapeutic agents. For example, studies have demonstrated that 3-(Bromomethyl)-2-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde can effectively inhibit kinases involved in cancer signaling pathways, suggesting its potential as a lead compound for anticancer drug development.

Beyond its direct biological activity, 3-(Bromomethyl)-2-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde has also found applications as an intermediate in the synthesis of more complex molecules. Its unique structural features make it an ideal building block for constructing libraries of compounds with diverse chemical and biological properties. This versatility has led to its use in high-throughput screening campaigns and combinatorial chemistry approaches, where it can be rapidly modified to generate large numbers of analogs for further evaluation.

In addition to its applications in medicinal chemistry, 3-(Bromomethyl)-2-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde has also been explored for its potential use in materials science. The presence of halogen substituents and electron-withdrawing groups makes it suitable for applications in organic electronics and photovoltaic devices. Recent studies have shown that derivatives of this compound can exhibit interesting optoelectronic properties, such as enhanced charge transport and improved photostability.

The safety profile of 3-(Bromomethyl)-2-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde is another important consideration for its use in research and development. While detailed toxicological data are still being gathered, preliminary studies suggest that this compound is generally well-tolerated at low concentrations. However, as with any chemical reagent, appropriate safety precautions should be taken during handling and storage to ensure the well-being of laboratory personnel.

In conclusion, 3-(Bromomethyl)-2-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde (CAS No. 1805432-84-1) is a highly versatile compound with a wide range of applications in medicinal chemistry, organic synthesis, and materials science. Its unique structural features and excellent reactivity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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